5-Amino-2-(trifluoromethyl)benzonitrile

Catalog No.
S684981
CAS No.
354814-19-0
M.F
C8H5F3N2
M. Wt
186.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(trifluoromethyl)benzonitrile

CAS Number

354814-19-0

Product Name

5-Amino-2-(trifluoromethyl)benzonitrile

IUPAC Name

5-amino-2-(trifluoromethyl)benzonitrile

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2

InChI Key

OAIXMLOQLVHQER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C#N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C(F)(F)F

Synthesis of Benzimidazoles for Breast Cancer Treatment

Scientific Field: This application falls under the field of Medicinal Chemistry and Oncology.

Summary of the Application: “5-Amino-2-(trifluoromethyl)benzonitrile” can serve as a starting material in the synthesis of benzimidazoles. These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Potential Use in Drug Potency Improvement

Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology.

Summary of the Application: The trifluoromethyl group in “5-Amino-2-(trifluoromethyl)benzonitrile” could potentially be used to improve the potency of drugs. Specifically, it could be used in the synthesis of molecules that inhibit the reverse transcriptase enzyme, which is a key enzyme in the replication of retroviruses, including HIV .

5-Amino-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₅F₃N₂. It features a trifluoromethyl group and an amino group attached to a benzonitrile structure. This compound is characterized by its unique chemical properties, primarily due to the presence of the trifluoromethyl group, which enhances its reactivity and biological activity. The compound appears as a solid with a melting point ranging from 136 to 139 °C .

Typical of nitriles and amines. It is known to react with reducing agents, which can lead to the formation of corresponding amines or carboxylic acids under specific conditions . The cyano group in nitriles can also participate in nucleophilic substitutions, hydrolysis, and other transformations that yield different derivatives.

The synthesis of 5-Amino-2-(trifluoromethyl)benzonitrile typically involves several steps:

  • Starting Material: The synthesis often begins with 2-(trifluoromethyl)benzonitrile.
  • Amination Reaction: This compound is subjected to an amination reaction using appropriate amine sources under controlled conditions.
  • Purification: The product is then purified using techniques such as recrystallization or chromatography to isolate the desired amino compound .

5-Amino-2-(trifluoromethyl)benzonitrile finds applications primarily in the field of medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of compounds with enhanced therapeutic profiles, particularly in drug discovery processes targeting various diseases.

Interaction studies involving 5-Amino-2-(trifluoromethyl)benzonitrile focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for understanding how this compound may interact with enzymes or receptors within biological systems, which can inform its potential therapeutic uses .

Several compounds share structural similarities with 5-Amino-2-(trifluoromethyl)benzonitrile, including:

  • 4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but differs in the position of the amino group.
  • 5-Chloro-2-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of an amino group.
  • 5-Methoxy-2-(trifluoromethyl)benzonitrile: Features a methoxy group, altering its electronic properties.

Comparison Table

Compound NameStructural FeaturesUnique Properties
5-Amino-2-(trifluoromethyl)benzonitrileAmino and trifluoromethyl groupsPotential pharmaceutical applications
4-Amino-2-(trifluoromethyl)benzonitrileAmino group at position 4Different reactivity due to position
5-Chloro-2-(trifluoromethyl)benzonitrileChlorine instead of amino groupMay exhibit different biological activity
5-Methoxy-2-(trifluoromethyl)benzonitrileMethoxy group presentAltered solubility and reactivity

The uniqueness of 5-Amino-2-(trifluoromethyl)benzonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Amino-2-(trifluoromethyl)benzonitrile

Dates

Modify: 2023-08-15

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